![molecular formula C20H24N4OS B2699284 N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide CAS No. 1795449-88-5](/img/structure/B2699284.png)
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with structures similar to the one you mentioned often belong to a class of organic compounds known as pyridinylpiperazines . These compounds consist of a pyridine linked to a piperazine by a single bond that is not part of a ring .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds is often analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve coupling reactions and treatment with various reagents to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined by C, H, and N analysis .Scientific Research Applications
Antiviral Activity
The compound has been investigated for its antiviral potential. Using atom-economical approaches, researchers synthesized 3-(pyridin-4-yl)-1,2,4-triazines and their 4-nitrophenyl analogs. These compounds were then evaluated for their activity against the vaccinia virus. Notably, the new derivatives demonstrated promising characteristics, outperforming the antiviral drug Cidofovir .
Antileishmanial and Antimalarial Properties
While specific studies on this compound are limited, related imidazole-containing compounds have shown antileishmanial and antimalarial activity. Further exploration of this compound’s potential in these areas could be valuable .
Molecular Simulation
A molecular simulation study justified the potent in vitro antipromastigote activity of a related compound. Compound 13 exhibited favorable binding patterns in the LmPTR1 pocket, characterized by lower binding free energy. Investigating similar interactions for our compound of interest may provide insights into its mode of action .
ALK5 Inhibition
Rational optimization led to the identification of a highly potent, selective, and orally bioavailable ALK5 inhibitor. Although not directly related to the compound , this information highlights the potential for targeted inhibition .
Mechanism of Action
Safety and Hazards
Future Directions
The development of new compounds with structures similar to the one you mentioned is a promising area of research. These compounds have shown potential as anti-inflammatory and anti-tubercular agents . Further studies are needed to fully understand their mechanisms of action and to optimize their properties for therapeutic use.
properties
IUPAC Name |
N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c25-19(15-5-2-1-3-6-15)22-17-8-11-24(12-9-17)20-23-18(14-26-20)16-7-4-10-21-13-16/h1-2,4,7,10,13-15,17H,3,5-6,8-9,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRGICRONGVRMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2CCN(CC2)C3=NC(=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.